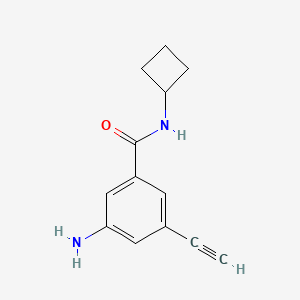

3-Amino-N-cyclobutyl-5-ethynylbenzamide

Description

3-Amino-N-cyclobutyl-5-ethynylbenzamide is a benzamide derivative characterized by a cyclobutyl group attached to the amide nitrogen and an ethynyl substituent at the 5-position of the benzene ring. Benzamide derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or modulators of protein-protein interactions.

Properties

Molecular Formula |

C13H14N2O |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

3-amino-N-cyclobutyl-5-ethynylbenzamide |

InChI |

InChI=1S/C13H14N2O/c1-2-9-6-10(8-11(14)7-9)13(16)15-12-4-3-5-12/h1,6-8,12H,3-5,14H2,(H,15,16) |

InChI Key |

UYHOIUHRQIOONT-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=CC(=C1)N)C(=O)NC2CCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-cyclobutyl-5-ethynylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate benzoyl chloride with ammonia or an amine.

Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

Cyclobutyl Group Addition: The cyclobutyl group can be added through a nucleophilic substitution reaction, where a cyclobutyl halide reacts with the amino group on the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-cyclobutyl-5-ethynylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ethynyl group can be reduced to form alkenyl or alkyl derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.

Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Nitro derivatives of the benzamide core.

Reduction: Alkenyl or alkyl derivatives of the ethynyl group.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Amino-N-cyclobutyl-5-ethynylbenzamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structure.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Amino-N-cyclobutyl-5-ethynylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethynyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Amino-N-cyclobutyl-5-ethynylbenzamide with four analogs from the provided evidence, focusing on molecular properties, substituent effects, and safety profiles.

Molecular and Structural Properties

Table 1: Comparative Molecular Data

*Estimated based on structural analysis; †Predicted from functional groups.

Key Observations:

Substituent Effects on Molecular Weight: The target compound’s molecular weight (~213 g/mol) is lower than benzyl (240 g/mol) and cyclopropyl-oxadiazole (286 g/mol) analogs due to the compact cyclobutyl group and ethynyl substituent .

Hydrogen-Bonding Capacity :

- Ethoxy and oxadiazole substituents enhance hydrogen-bond acceptor counts (e.g., 4 in , 5 in ), which may improve solubility or target binding .

- The ethynyl group in the target compound contributes only weakly to hydrogen bonding, prioritizing hydrophobic interactions.

Ring Systems and Rigidity: Cyclobutyl vs. Oxadiazole in introduces aromatic heterocyclic character, enhancing metabolic stability but complicating synthesis.

Key Observations:

- Cyclobutyl vs.

- Heterocyclic Risks : The oxadiazole-containing compound is classified as an irritant, highlighting the need for protective equipment during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.